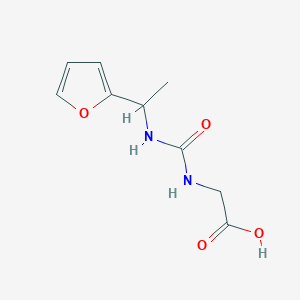

![molecular formula C19H15FN4O B2452860 7-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 477888-50-9](/img/structure/B2452860.png)

7-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-{1-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine” is a complex organic molecule. It consists of a 1,2,4-triazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound . Attached to this core is a 2-fluoro-1,1’-biphenyl group , another type of aromatic compound. The two parts are connected by an ethyl (two-carbon) linker.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a heterocyclic core. The 2-fluoro-1,1’-biphenyl part of the molecule would likely exhibit the typical planar structure of aromatic compounds . The 1,2,4-triazolo[1,5-a]pyrimidine core would also be planar and aromatic .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the aromatic rings and the fluorine atom. The 2-fluoro-1,1’-biphenyl moiety could potentially undergo reactions at the carbon-fluorine bond. The 1,2,4-triazolo[1,5-a]pyrimidine core could also participate in various reactions due to the presence of nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water. The fluorine atom could potentially form hydrogen bonds with other molecules, influencing its solubility in different solvents .Scientific Research Applications

Fluorophore Development

- Excited-State Intramolecular Proton Transfer (ESIPT) Fluorophores : Research by Zhang et al. (2019) explored the Rh(III)-catalyzed oxidative C-H/C-H cross-coupling of [1,2,4]triazolo[1,5-a]pyrimidines with indoles and pyrroles, leading to the development of novel ESIPT fluorophores. This offers opportunities for rapid assembly of a large library of these compounds (Zhang et al., 2019).

Antimicrobial Applications

- Antibacterial Activity : Lahmidi et al. (2019) synthesized a novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, showing promising antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Lahmidi et al., 2019).

Antioxidant Properties

- Antioxidant Activity of Cu(II) Complexes : Chkirate et al. (2020) studied Cu(II) coordination complexes with 1,2,4-triazolo[1,5-a]pyrimidine derivatives, revealing significant antioxidant properties. This highlights potential applications in addressing oxidative stress-related conditions (Chkirate et al., 2020).

Cancer Research

- Potential in Cancer Treatment : Sert et al. (2020) investigated a synthesized compound based on 1,2,4-triazolo[1,5-a]pyrimidine for potential cancer treatment applications, demonstrated through molecular docking analyses indicating its effectiveness as a cancer inhibitor (Sert et al., 2020).

Tuberculosis Treatment

- Tuberculostatic Activity : Titova et al. (2019) synthesized structural analogs of a promising antituberculous agent based on the 1,2,4-triazolo[1,5-a]pyrimidine scaffold. These compounds showed notable tuberculostatic activity, providing insights for tuberculosis treatment (Titova et al., 2019).

Future Directions

The compound “7-{1-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine” could potentially be explored for its biological activity, given the known activities of similar compounds . Further studies could also investigate its physical and chemical properties in more detail, as well as potential methods for its synthesis.

properties

IUPAC Name |

7-[1-(3-fluoro-4-phenylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O/c1-13(18-9-10-21-19-22-12-23-24(18)19)25-15-7-8-16(17(20)11-15)14-5-3-2-4-6-14/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCLAFHVJAMNAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=NC=NN12)OC3=CC(=C(C=C3)C4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2452780.png)

![Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate](/img/structure/B2452781.png)

![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-N'-(pyridin-3-ylmethyl)ethanediamide](/img/structure/B2452782.png)

![1-[3-[(3,4-Difluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2452783.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2452786.png)

![4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepine dihydrochloride](/img/structure/B2452788.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2452789.png)

![N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2452794.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2452797.png)

![1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3-(pyrrolidin-1-yl)piperidine](/img/structure/B2452798.png)